扑热息痛巯基酸盐

描述

科学研究应用

对乙酰氨基酚的临床药代动力学

扑热息痛以其镇痛特性而闻名,在肝脏中广泛代谢。一小部分药物转化为高反应性烷基化代谢物,然后与还原性谷胱甘肽失活,并以半胱氨酸和巯基酸结合物的形式从尿液中排出。该过程对于理解药物的药代动力学特征至关重要,特别是在过量服用导致急性肝坏死(由于谷胱甘肽耗尽)的情况下 (Forrest、Clements 和 Prescott,1982)。

监测小儿患者的对乙酰氨基酚代谢

在患有肿瘤疾病的小儿患者中,经常使用对乙酰氨基酚 (PCM)。该研究旨在监测此类患者在常规治疗期间单次和重复给药时的 PCM 代谢。这包括对 PCM 巯基酸盐的分析,表明监测接受化疗患者的 PCM 巯基酸盐水平非常重要 (Koling 等,2007)。

液氮中的对乙酰氨基酚代谢物

一项研究探索了对乙酰氨基酚的代谢,包括其他尚未得到充分表征的代谢物。该研究通过 LC-MS/MS 分析鉴别出一系列对乙酰氨基酚代谢物,包括对乙酰氨基酚巯基酸盐。这表明对乙酰氨基酚代谢途径的复杂性以及在不同条件下形成的代谢物的多样性 (Trettin、Jordan 和 Tsikas,2014)。

用于对乙酰氨基酚代谢物的自动液相色谱法

开发一种自动液相色谱法来测定人尿液中的对乙酰氨基酚及其代谢物(包括巯基酸盐)展示了分析技术的发展。该方法有助于了解对乙酰氨基酚代谢物的排泄模式,从而深入了解药物的代谢 (Ladds、Wilson 和 Burnett,1987)。

肝损伤和对乙酰氨基酚的血浆浓度

一项研究调查了肝细胞损伤与对乙酰氨基酚代谢物(包括巯基酸盐结合物)的血浆水平之间的相关性。它强调了在对乙酰氨基酚过量导致的肝损伤的情况下监测这些代谢物的重要性 (Esteban 等,1993)。

安全和危害

未来方向

Future work might focus on a comprehensive qualitative and quantitative analysis of the totality of mercapturate-pathway related metabolites . Additionally, the application of a Volumetric Absorptive Microsampling (VAMS)-Based Method for the Determination of Paracetamol and Four of its Metabolites as a Tool for Pharmacokinetic Studies in Obese and Non-Obese Patients has been suggested .

属性

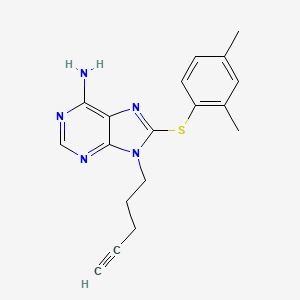

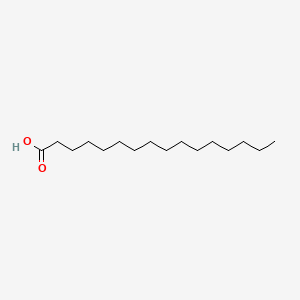

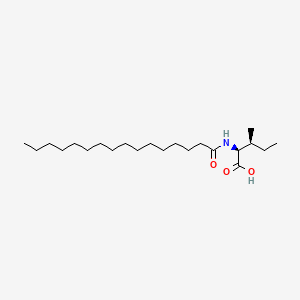

IUPAC Name |

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEYFNUDSXITGC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204306 | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paracetamol mercapturate | |

CAS RN |

55748-93-1 | |

| Record name | Paracetamol mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055748931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paracetamol mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does paracetamol metabolism differ in patients undergoing chemotherapy?

A: Research indicates that children undergoing chemotherapy exhibit a different pattern of paracetamol excretion compared to children not receiving chemotherapy []. Notably, repeated paracetamol administration in these patients is associated with a significant increase in the products of oxidative metabolism, including paracetamol mercapturate. This observation suggests a potential increase in metabolism via the hepatotoxic N-acetyl-p-benzo-quinone-imine (NAPQI) pathway [].

Q2: What is the significance of monitoring paracetamol mercapturate levels?

A2: Paracetamol mercapturate is a urinary metabolite of paracetamol formed via the glutathione conjugation pathway, which detoxifies the reactive metabolite NAPQI. Monitoring paracetamol mercapturate excretion can offer insights into the extent of NAPQI formation and the body's detoxification capacity. This information could be valuable in assessing the risk of hepatotoxicity, particularly in patients receiving repeated doses or those with compromised liver function.

Q3: Can other drugs influence paracetamol metabolism and mercapturate formation?

A: Yes, co-administration of certain drugs can alter paracetamol metabolism and subsequently affect the levels of its metabolites, including paracetamol mercapturate. For instance, studies have shown that glucosamine, a dietary supplement used for osteoarthritis, can significantly elevate the maximum serum concentration (Cmax) of paracetamol glucuronide while reducing the Cmax and area under the curve (AUClast) of the toxic metabolites paracetamol mercapturate and paracetamol cysteine [].

Q4: Are there analytical methods available to quantify paracetamol mercapturate?

A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of paracetamol and its metabolites, including paracetamol mercapturate, in biological samples like rat serum [] and human urine []. These methods offer valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。